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Compound of Interest

Compound Name: Lanicemine-d5

Cat. No.: B1155724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Lanicemine and its deuterated analog,

Lanicemine-d5. Lanicemine ((1S)-1-phenyl-2-(pyridin-2-yl)ethanamine), also known as

AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been

investigated for its potential as a rapid-acting antidepressant with minimal psychotomimetic

side effects.[1][2] Lanicemine-d5 is the stable isotope-labeled version of Lanicemine, which

serves a critical role in the analytical quantification of the parent compound. This document will

delve into the core technical aspects of both molecules, presenting quantitative data,

experimental methodologies, and visual representations of relevant biological pathways and

workflows.

Chemical and Physical Properties
The primary physical difference between Lanicemine and Lanicemine-d5 is the increased

molecular weight of the latter due to the replacement of five hydrogen atoms with deuterium.

This isotopic substitution is key to its use in analytical applications, particularly mass

spectrometry.
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Property Lanicemine Lanicemine-d5

Molecular Formula C₁₃H₁₄N₂ C₁₃H₉D₅N₂

Molar Mass 198.27 g/mol ~203.30 g/mol

Chemical Structure
(1S)-1-phenyl-2-(pyridin-2-

yl)ethanamine

(1S)-1-(phenyl-d5)-2-(pyridin-

2-yl)ethanamine

Synonyms AZD6765, AR-R 15896AR -

CAS Number 153322-05-5 Not available

Pharmacology: A Comparative Overview
Mechanism of Action
Lanicemine functions as a low-trapping, non-selective, and voltage-dependent NMDA receptor

channel blocker.[2][3] It binds to a site within the NMDA receptor's ion channel pore, thereby

inhibiting the influx of calcium ions (Ca²⁺) that is triggered by the binding of glutamate and a co-

agonist (glycine or D-serine).[4][5] The "low-trapping" characteristic of Lanicemine means it has

a faster dissociation rate from the channel compared to other NMDA receptor antagonists like

ketamine.[6] This property is thought to contribute to its reduced psychotomimetic side effects.

[2][6]

The antidepressant effects of NMDA receptor antagonists are hypothesized to involve

downstream signaling cascades. By blocking the NMDA receptor, these compounds can lead

to an increase in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) receptors.[7] This activation is believed to stimulate the release

of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin

(mTOR) signaling pathway, both of which are crucial for synaptogenesis and neural plasticity.[7]

[8]

While no direct pharmacological studies on Lanicemine-d5 have been published, its

mechanism of action is presumed to be identical to that of Lanicemine, as deuterium

substitution does not typically alter the fundamental pharmacological target of a drug.

Pharmacodynamics
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Quantitative data on the binding affinity and inhibitory concentration of Lanicemine for the

NMDA receptor are available from in vitro studies.

Parameter Value Cell Type/Assay Condition

Ki (Receptor Binding Affinity) 0.56-2.1 μM NMDA Receptor

IC₅₀ (Half Maximal Inhibitory

Concentration)
4-7 μM CHO Cells

IC₅₀ 6.4 μM Xenopus Oocytes

Data sourced from MedChemExpress and Cayman Chemical.[3][9]

Specific pharmacodynamic data for Lanicemine-d5 are not publicly available. It is important to

note that while the mechanism of action is expected to be the same, subtle differences in

binding affinity or potency due to the kinetic isotope effect cannot be entirely ruled out without

direct experimental evidence.

Pharmacokinetics
Pharmacokinetic data for Lanicemine have been established in clinical studies.

Parameter Value Study Population

Systemic Clearance (CL) 9.43 L/h

Healthy subjects and patients

with Major Depressive

Disorder (MDD)

Central Volume of Distribution

(V1)
106 L

Healthy subjects and patients

with MDD

Peripheral Volume of

Distribution (V2)
47.3 L

Healthy subjects and patients

with MDD

Intercompartmental Clearance

(Q)
75.7 L/h

Healthy subjects and patients

with MDD

Terminal Half-life (T₁/₂) ~16 h Healthy subjects
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Data sourced from PubMed.[10][11][12]

No dedicated pharmacokinetic studies have been published for Lanicemine-d5. However, the

principle behind using deuterated compounds in drug development is to leverage the kinetic

isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H)

bond.[5] This can slow down metabolic processes that involve the cleavage of these bonds,

potentially leading to:

Reduced metabolism: This could result in a longer half-life and increased overall drug

exposure.

Altered metabolite profile: Deuteration might shift the metabolic pathway, potentially reducing

the formation of toxic metabolites.

Without experimental data, these potential pharmacokinetic advantages of Lanicemine-d5
remain theoretical.

Signaling Pathways
The primary signaling pathway influenced by Lanicemine is the glutamatergic system,

specifically through the NMDA receptor.
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Caption: NMDA Receptor Signaling Pathway and the Action of Lanicemine.

Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound like

Lanicemine for the NMDA receptor.

Preparation of Membranes:

Homogenize rat brain cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at low speed to remove nuclei and large debris.

Centrifuge the resulting supernatant at high speed to pellet the membranes.

Wash the membrane pellet multiple times by resuspension and centrifugation to remove

endogenous ligands.

Resuspend the final membrane pellet in the assay buffer.

Binding Assay:

In a 96-well plate, add the membrane preparation, a radiolabeled NMDA receptor

antagonist (e.g., [³H]MK-801), and varying concentrations of the test compound

(Lanicemine).

For non-specific binding determination, add a high concentration of a known non-labeled

NMDA receptor antagonist (e.g., unlabeled MK-801).

Incubate the plate at a controlled temperature (e.g., room temperature) for a specific

duration to allow binding to reach equilibrium.

Detection and Analysis:

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound

from free radioligand.
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Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the

competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Tail Suspension Test (TST) for Antidepressant-
Like Activity
This behavioral assay is used to screen for potential antidepressant effects.

Animals: Use male mice (e.g., C57BL/6 strain) housed under standard laboratory conditions

with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration: Administer Lanicemine (e.g., 10 mg/kg) or vehicle (e.g., saline) via

intraperitoneal (i.p.) injection at a specific time point (e.g., 60 minutes) before the test.

Test Procedure:

Individually suspend each mouse by its tail from a horizontal bar using adhesive tape,

ensuring the mouse cannot touch any surfaces.

Record the total duration of immobility during a 6-minute test period. Immobility is defined

as the absence of any movement except for minor respiratory movements.

Data Analysis:

Compare the mean duration of immobility between the drug-treated group and the vehicle-

treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
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A significant reduction in immobility time in the drug-treated group is indicative of an

antidepressant-like effect.[8]

Proof-of-Mechanism Clinical Trial in PTSD
This outlines the design of a study to evaluate the effects of Lanicemine on behavioral

sensitization in individuals with Post-Traumatic Stress Disorder (PTSD).

Study Design: A randomized, double-blind, placebo-controlled, parallel-arm Phase 1b trial.

Participants: Individuals with a diagnosis of PTSD and evidence of enhanced anxiety-

potentiated startle (APS).

Intervention: Participants receive multiple intravenous infusions of Lanicemine (e.g., 100 mg)

or a matching placebo (e.g., 0.9% saline) over a specified period.

Outcome Measures:

Primary Outcome: Change in APS from baseline to the end of the final infusion.

Secondary/Exploratory Outcomes:

Electroencephalography (EEG) gamma-band power to assess NMDA receptor target

engagement.

Clinician-Administered PTSD Scale (CAPS-5) scores to measure changes in symptom

severity.

Safety and tolerability assessments.

Rationale: This design aims to establish a "proof-of-mechanism" by linking the drug's target

engagement (measured by EEG) to a change in a relevant behavioral biomarker (APS) and

clinical symptoms.[10][13]

The Role of Lanicemine-d5 in Research and
Development
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The primary and critical application of Lanicemine-d5 is as an internal standard for the

quantitative analysis of Lanicemine in biological matrices such as plasma, urine, or tissue

homogenates. This is typically performed using liquid chromatography-mass spectrometry (LC-

MS/MS).

Why is a deuterated internal standard ideal?

Similar Physicochemical Properties: Lanicemine-d5 has nearly identical chemical and

physical properties to Lanicemine. This means it behaves similarly during sample extraction,

chromatographic separation, and ionization in the mass spectrometer. This co-elution and

similar behavior minimize variability and improve the accuracy and precision of the

quantification.

Mass Differentiation: Despite its similar behavior, Lanicemine-d5 is easily distinguished from

Lanicemine by a mass spectrometer due to its higher molecular weight. This allows for the

simultaneous detection and independent quantification of both the analyte (Lanicemine) and

the internal standard (Lanicemine-d5).

Accurate Quantification: By adding a known amount of Lanicemine-d5 to each sample at

the beginning of the analytical process, any loss of the analyte during sample preparation

can be corrected for by measuring the recovery of the internal standard. This ensures a

highly accurate determination of the true concentration of Lanicemine in the sample.

Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of a novel

NMDA receptor antagonist.
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Caption: Preclinical evaluation workflow for an NMDA receptor antagonist.

Conclusion
Lanicemine is a well-characterized low-trapping NMDA receptor antagonist with a known

pharmacokinetic and pharmacodynamic profile from extensive preclinical and clinical research.

Its development, however, was discontinued as it did not meet primary endpoints in later-phase

clinical trials for depression.[2]

Lanicemine-d5, its deuterated counterpart, is an indispensable tool for the accurate

bioanalysis of Lanicemine. While the principles of deuteration suggest potential for an improved

pharmacokinetic profile, there is currently no publicly available data to support this for

Lanicemine-d5. Its role remains firmly in the analytical realm, facilitating the robust

quantification required for pharmacokinetic and metabolism studies of Lanicemine. For

researchers in drug development, understanding the distinct roles of the parent compound and

its stable isotope-labeled analog is crucial for advancing through the preclinical and clinical

phases of evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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